
4-Bromo-3-quinolinamine
Overview
Description
4-Bromo-3-quinolinamine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
4-Bromoquinolin-3-amine, also known as 4-Bromo-3-quinolinamine, is a compound of interest in the field of medicinal chemistry . It belongs to the quinoline family, a group of heterocyclic compounds known for their versatile applications in industrial and synthetic organic chemistry
Target of Action
Quinoline compounds are known to interact with various biological targets, playing a major role in drug discovery
Mode of Action
Quinoline compounds generally interact with their targets through various mechanisms, leading to changes at the molecular level . The specific interactions of 4-Bromoquinolin-3-amine with its targets remain to be elucidated.
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways, leading to downstream effects
Result of Action
Given the biological and pharmaceutical activities of quinoline compounds , it can be inferred that 4-Bromoquinolin-3-amine may have similar effects.
Biological Activity
4-Bromo-3-quinolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitubercular, antimalarial, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, which is known for its broad pharmacological applications. The presence of the bromine atom at the 4-position enhances the compound's reactivity and biological activity. The basic structure can be represented as follows:
Antitubercular Activity
Recent studies have highlighted the potential of 4-bromo derivatives in combating Mycobacterium tuberculosis. A study reported that compounds with a 4-bromo substituent demonstrated strong antitubercular effects, with minimum inhibitory concentration (MIC) values significantly lower than those of many existing treatments. Specifically, one derivative exhibited an MIC value of 15 μg/mL against M. tuberculosis strains .
Table 1: Antitubercular Activity of this compound Derivatives
Compound | Substituent | MIC (μg/mL) | Activity Level |
---|---|---|---|
5g | 4-Bromo | 15 | Strong |
5n | 4-Chlorophenyl | 12.5 | Very Strong |
5a | Unsubstituted | 125 | Weak |
5e | 4-Fluorophenyl | 62.5 | Moderate |
Antimalarial Activity
The antimalarial properties of quinoline derivatives have been extensively studied. While specific data on this compound is limited, related compounds have shown promising results against drug-resistant strains of Plasmodium falciparum. For instance, modifications to the quinoline structure have been linked to enhanced potency against chloroquine-resistant strains .
Case Study: Antimalarial Efficacy
In a comparative study, several quinoline derivatives were evaluated for their efficacy against both chloroquine-sensitive and resistant strains. The findings indicated that compounds with halogen substitutions, such as bromine or chlorine, generally exhibited improved activity profiles.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. Research indicates that compounds similar to this compound can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain quinoline derivatives effectively inhibited cancer cell proliferation with IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Related Quinoline Derivatives
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis |
Compound B | HeLa (Cervical Cancer) | 8.0 | Cell Cycle Arrest |
Compound C | A549 (Lung Cancer) | 6.7 | Inhibition of Metastasis |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Many quinoline derivatives act as enzyme inhibitors, particularly targeting those involved in metabolic pathways of pathogens.
- DNA Intercalation : Some studies suggest that quinoline compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : Quinoline derivatives may also influence neurotransmitter receptors, contributing to their pharmacological effects .
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-3-quinolinamine, and how do reaction conditions influence yield?
The synthesis of brominated quinoline derivatives typically involves halogenation or substitution reactions. For example, a general protocol for quinolinamine derivatives (e.g., 7-chloroquinolin-4-amine) includes coupling brominated intermediates with amine-functionalized aromatic rings under palladium catalysis . Key variables affecting yield include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
- Catalyst system : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos improves cross-coupling efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from brominated byproducts .
Q. How can NMR and HRMS resolve structural ambiguities in this compound derivatives?
- ¹H NMR : The quinoline ring protons (H-2, H-5, H-6, H-7, H-8) exhibit distinct splitting patterns. For this compound, the NH₂ group at C-3 appears as a broad singlet (δ 5.5–6.5 ppm), while the bromine at C-4 deshields adjacent protons (e.g., H-5 at δ 8.2–8.5 ppm) .
- ¹³C NMR : The C-Br signal appears at ~115–120 ppm, and the C-NH₂ group resonates near 150 ppm.
- HRMS : Accurate mass measurements (±0.001 Da) confirm molecular formulas (e.g., C₉H₆BrN₂ requires m/z 224.9704) .
Q. What strategies mitigate competing side reactions during bromination of 3-quinolinamine precursors?
Bromination at C-4 competes with:
- Over-bromination : Controlled stoichiometry (1.1 eq. NBS) and low temperatures (0–5°C) minimize di-/tri-brominated products .
- Ring-opening : Protic acids (e.g., HBr) catalyze decomposition; instead, use Lewis acids (FeCl₃) in anhydrous CH₂Cl₂ .
- Isomerization : Steric directing groups (e.g., methyl at C-2) guide regioselective bromination to C-4 .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The C-4 bromine acts as a leaving group in:
- Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids yield biarylquinolines (e.g., anticancer scaffolds). Electron-withdrawing groups on the boronic acid enhance coupling efficiency .
- Buchwald-Hartwig amination : Substitution with amines forms N-alkyl/aryl derivatives. Bulky ligands (BINAP) suppress β-hydride elimination .
- SNAr reactions : The electron-deficient quinoline ring facilitates displacement by thiols or alkoxides at elevated temperatures .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate positional isomers (e.g., 5-Bromo-3-quinolinamine). MS/MS fragments (e.g., m/z 207 → 159) confirm identity .
- XRD : Single-crystal diffraction distinguishes regioisomers by Br···N distances (this compound: ~3.4 Å vs. 5-Bromo: ~4.1 Å) .
- ICP-OES : Quantifies residual heavy metals (Pd, Fe) from catalysis below 10 ppm .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Docking studies : Quinoline scaffolds target malaria parasite enzymes (e.g., PfATP4). Bromine’s hydrophobicity enhances binding to hydrophobic pockets .
- QSAR models : LogP values (~2.5) and H-bond acceptors (NH₂, Br) correlate with antimalarial IC₅₀. Substituents at C-7 (e.g., Cl, CF₃) improve potency .
- MD simulations : Bromine’s steric bulk stabilizes protein-ligand complexes by reducing conformational flexibility .
Q. What contradictions exist in reported synthetic yields for this compound, and how are they reconciled?
Discrepancies in yields (e.g., 24% vs. 92% for similar derivatives ) arise from:
- Purity of starting materials : Commercial 3-quinolinamine often contains oxidation byproducts; recrystallization improves reactivity.
- Catalyst deactivation : Moisture-sensitive Pd catalysts require strict anhydrous conditions.
- Workup protocols : Acidic extraction (1M HCl) removes unreacted amines, increasing isolated yields .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Properties
IUPAC Name |
4-bromoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQGMJOGFFTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346659 | |
Record name | 4-Bromo-3-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-34-0 | |
Record name | 4-Bromo-3-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36825-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.